1,2,4-Oxadiazole-3-carboxamide

Descripción general

Descripción

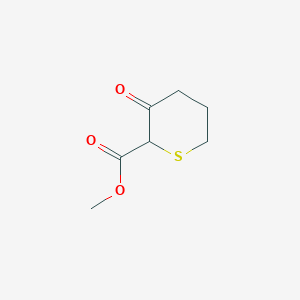

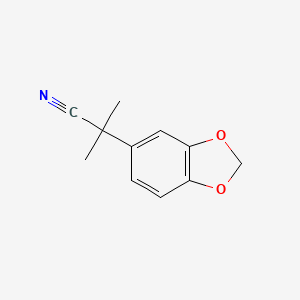

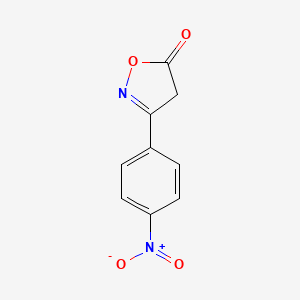

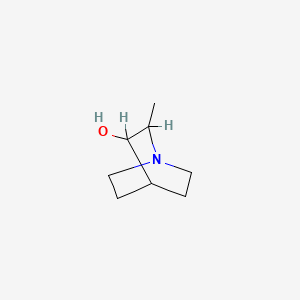

1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom.

Mecanismo De Acción

Target of Action

1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .

Mode of Action

The compound interacts with its targets, CsrA and Xoc3530, and disrupts their function . This interaction leads to a significant reduction in the motility and pathogenicity of the bacteria . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The action of this compound affects several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways inhibits the growth and pathogenicity of the bacteria .

Pharmacokinetics

Similar oxadiazole compounds have been reported to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to understand their impact on the compound’s bioavailability.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and pathogenicity . By interacting with its targets and disrupting key biochemical pathways, the compound effectively reduces the motility and pathogenicity of the bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-carboxamide can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives. A common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazole derivatives often involves continuous flow processes, which allow for high-throughput synthesis. This method typically includes a low-temperature peptide coupling of carboxylic acids with hydroxyamidines, followed by high-temperature cyclization to yield the desired heterocycles .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,4-Oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Formation of nitrile oxides and subsequent cycloaddition products.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Aplicaciones Científicas De Investigación

1,2,4-Oxadiazole-3-carboxamide has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Propiedades

IUPAC Name |

1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c4-2(7)3-5-1-8-6-3/h1H,(H2,4,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWSKQYBNYYNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,2,4-Oxadiazole-3-carboxamide synthesized?

A: Several synthetic routes have been explored for this compound. One method utilizes the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide. This reaction proceeds through an isolable intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, ultimately yielding the desired 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] Another approach involves the photolytic rearrangement of metronidazole in an oxygen-free aqueous solution, leading to the formation of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. []

Q2: What is the significance of the photochemical rearrangement of metronidazole?

A: The photochemical rearrangement of metronidazole, a nitroimidazole antibiotic, to N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide provides insight into the degradation pathways of this drug. This rearrangement, confirmed by X-ray analysis of a derivative, highlights the potential for the formation of new chemical entities with distinct biological properties upon exposure to UV light. [, ]

Q3: How reactive is this compound?

A: The reactivity of this compound is influenced by the substituents on the heterocyclic ring. For instance, 3-cyano-1,2,4-oxadiazole, prepared from the corresponding carboxamide, displays high reactivity despite being thermally stable. [] This suggests potential for further chemical transformations and derivatization.

Q4: What are the applications of this compound derivatives in organic synthesis?

A: 1,2,4-Oxadiazole-3-carboxamides serve as versatile building blocks in organic synthesis. They can undergo ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) with methylhydrazine or hydrazine, leading to perfluoroalkylated 1,2,4-triazole-carboxamides. These reactions demonstrate the utility of these compounds in constructing diverse heterocyclic frameworks with potential biological activities. []

Q5: Have any nucleoside analogs incorporating this compound been synthesized?

A: Yes, researchers have synthesized novel C-linked oxadiazole carboxamide nucleosides like 5-(2′-deoxy-3′,5′-β-D-erythro-pentofuranosyl)-1,2,4-oxadiazole-3-carboxamide. Structural analysis using X-ray crystallography revealed insights into the conformational preferences of these analogs, which were further converted to their corresponding triphosphates. Such analogs hold promise as tools for studying DNA polymerase activity and fidelity. []

Q6: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationships (SAR) for this compound are not extensively discussed in the provided research, the synthesis of various derivatives highlights the exploration of this chemical space. Modifications to the heterocyclic ring, particularly at the 3 and 5 positions, likely influence the compound's physicochemical properties and interactions with biological targets. [, , , ] Further research is needed to establish detailed SAR and identify structural features critical for specific biological activities.

Q7: Has this compound been investigated for its metabolic fate?

A: Research on UK-383,367, a procollagen C-proteinase inhibitor containing a this compound moiety, revealed its extensive metabolism in rats and dogs. Notably, a long-lived metabolite resulting from oxadiazole ring cleavage was identified, highlighting a potential metabolic pathway for this class of compounds. []

Q8: What analytical techniques are used to study this compound and its derivatives?

A: Various analytical techniques have been employed to characterize and study this compound and its derivatives. Single-crystal X-ray analysis has been instrumental in determining the crystal and molecular structures of these compounds, providing valuable insights into their three-dimensional arrangements and intermolecular interactions. [, , ] Additionally, chromatographic techniques like ion exclusion chromatography and high-performance liquid chromatography have been used to identify and separate metabolites of compounds containing the this compound moiety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.